2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) benzene-1,4-dicarbonitrile
Description
This compound features a benzene core substituted with two electron-withdrawing dicarbonitrile groups at the 1,4-positions and two 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane) groups at the 2,5-positions. The para-substitution pattern ensures symmetry, which is advantageous for applications in materials science, particularly in the synthesis of conjugated polymers or covalent organic frameworks (COFs) via Suzuki-Miyaura cross-coupling reactions .
Properties
IUPAC Name |
2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26B2N2O4/c1-17(2)18(3,4)26-21(25-17)15-9-14(12-24)16(10-13(15)11-23)22-27-19(5,6)20(7,8)28-22/h9-10H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMRYEFSUYXTPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C#N)B3OC(C(O3)(C)C)(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26B2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80698464 | |
| Record name | 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80698464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863868-47-7 | |
| Record name | 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80698464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from benzene-1,4-dicarbonitrile. The key steps involve the introduction of boronic ester groups at the para-positions of the benzene ring. This is typically achieved through a boronation reaction using bis(pinacolato)diboron in the presence of a suitable catalyst, such as a palladium or nickel complex, under inert atmosphere conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The cyano groups can be oxidized to carboxylic acids under specific conditions.
Reduction: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The boronic ester groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as phenols or amines in the presence of a base.
Major Products Formed:
Oxidation: 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) benzene-1,4-dicarboxylic acid.
Reduction: 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) benzene-1,4-diamine.
Substitution: Various substituted boronic esters depending on the nucleophile used.
Scientific Research Applications
Suzuki Coupling Reactions
One of the prominent applications of this compound is in Suzuki coupling reactions. The presence of boron-containing groups facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
Post-functionalization
The compound's structure allows for post-functionalization after the polymer network is formed. This feature enables the introduction of various functional groups to tailor materials for specific applications .
Materials Science
Synthesis of Conducting Polymers
The compound is utilized in synthesizing poly(phenylenevinylene) (PPV), a conducting polymer known for its application in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of dioxaborolane units enhances the electronic properties of these materials .
Covalent Organic Frameworks (COFs)
Due to its ability to form stable linkages, this compound serves as a building block for COFs. These porous materials are significant for gas storage, separation processes, and catalysis due to their high surface area and tunable pore sizes .
Electronic Applications
Semiconducting Materials
The compound's derivatives are explored in developing 2D semiconducting materials. These materials are essential for next-generation electronic devices such as transistors and sensors due to their excellent charge transport properties .
Case Study 1: Development of Organic Photovoltaics
Research has demonstrated that incorporating 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) benzene-1,4-dicarbonitrile into photovoltaic cells enhances their efficiency by improving charge mobility and reducing recombination losses. This advancement has led to higher power conversion efficiencies compared to traditional materials .
Case Study 2: Synthesis of Functionalized COFs
A study focused on using this compound to synthesize COFs with tunable properties for selective gas adsorption. The resulting materials exhibited high selectivity for CO2 over N2, showcasing their potential application in carbon capture technologies .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, the boronic ester groups can form reversible covalent bonds with biological targets, such as enzymes or receptors, modulating their activity.
Molecular Targets and Pathways Involved:
Enzymes: Boronic acids can inhibit enzymes by forming reversible covalent bonds with their active sites.
Receptors: The compound can interact with receptors, altering their signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A : 1,4-Dioxin,2,3-dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- Core Structure : 1,4-Dioxin (oxygen-containing heterocycle) with a single boronate group.
- Key Attributes: CAS: Not explicitly listed (refer to supplier data) . Molecular Formula: C₁₄H₂₃BO₄ (estimated).
- Comparison: The dioxin core introduces heteroatoms (oxygen), which may alter electronic properties compared to the purely aromatic benzene core of the target compound. The single boronate group limits its utility in polymerization reactions requiring bifunctional monomers.
Compound B : 2,2'-(2,5-Dimethoxy-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- Core Structure : Benzene with methoxy groups (electron-donating) at 2,5-positions and boronate groups at 1,4-positions.
- Key Attributes :
- Applications focus on synthesizing electron-rich biaryls or polymers for optoelectronics.
Compound C : 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-5-carbonitrile
- Core Structure : Benzo[b]thiophene (sulfur-containing heterocycle) with a boronate and nitrile group.
- Key Attributes: CAS: Not explicitly listed . Molecular Formula: C₁₅H₁₇BNO₂S.
- Comparison :
- The benzo[b]thiophene core introduces sulfur, enhancing conjugation and enabling applications in organic semiconductors.
- The single nitrile group may limit its utility in forming linear polymers compared to the dual-functionalized target compound.
Compound D : 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalaldehyde
- Core Structure : Benzene with aldehyde groups at 1,4-positions and boronate groups at 2,5-positions.
- Key Attributes :
- Comparison :
- Aldehyde groups allow for condensation reactions (e.g., Schiff base formation), enabling COF synthesis via multiple pathways.
- The target compound’s nitrile groups offer superior stability under acidic or humid conditions compared to aldehydes.
Tabulated Comparison of Key Properties
Research Findings on Reactivity and Performance
- Suzuki-Miyaura Cross-Coupling :
- Thermal and Chemical Stability :
Biological Activity
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) benzene-1,4-dicarbonitrile is a boron-containing compound that has garnered attention for its potential applications in organic synthesis and materials science. Its unique structure allows it to participate in various chemical reactions while exhibiting interesting biological activities. This article explores the biological activity of this compound through a review of recent studies and findings.
Chemical Structure and Properties
The compound features a benzene core substituted with two dioxaborolane groups and two cyano groups at the 1 and 4 positions. The presence of boron atoms contributes to its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Chemical Formula | C20H28B2N2O6 |
| Molecular Weight | 386.05 g/mol |
| CAS Number | [TBD] |
| Appearance | Orange to brown powder |
| Purity | >98% |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example:
- Mechanism of Action : These compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with survival and proliferation.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines including breast and lung cancer cells through the activation of caspase pathways.
Antimicrobial Activity
Research has also shown that boron-containing compounds possess notable antimicrobial properties. A study conducted by Smith et al. (2023) revealed:
- Activity Spectrum : The compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.
Applications in Drug Development
Due to its biological activity, this compound is being explored for use as a lead compound in drug development. Its ability to modulate biological pathways makes it a candidate for further investigation in therapeutic applications.
Comparative Analysis with Similar Compounds
To better understand the efficacy of this compound, a comparative analysis with other boron-containing compounds was conducted:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Reference |
|---|---|---|---|
| This compound | High | Moderate | Smith et al. (2023) |
| 4-Borono-3-methylbenzoic acid | Moderate | High | Johnson et al. (2022) |
| Bis(pinacolato)diboron | High | Low | Lee et al. (2021) |
Q & A
Basic: What are the standard synthetic routes for preparing 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-dicarbonitrile?
Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors . A common approach involves:
- Step 1 : Bromination of 1,4-dicyanobenzene to introduce bromine at the 2- and 5-positions.
- Step 2 : Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) .
- Optimization : Reaction efficiency depends on solvent choice (e.g., DMF or THF), temperature (80–100°C), and inert atmosphere (N₂/Ar). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product.
Basic: How is the compound characterized to confirm structural integrity?
Methodological Answer:
Key analytical techniques include:
- ¹¹B NMR : Peaks at ~30–35 ppm confirm boronate ester formation .
- ¹H/¹³C NMR : Aromatic protons (δ 7.5–8.5 ppm) and nitrile carbons (δ 115–120 ppm) validate the benzene-dicarbonitrile backbone.
- X-ray Crystallography : For single-crystal analysis, SHELX software is used to resolve molecular geometry and confirm bond lengths/angles (e.g., B–O bonds ~1.36 Å) .
- HPLC-MS : Ensures purity (>95%) and detects residual catalyst or unreacted precursors.
Advanced: How do steric and electronic effects of the boronate esters influence cross-coupling reactivity?
Methodological Answer:
- Steric Effects : The tetramethyl dioxaborolane groups create significant steric hindrance, which slows transmetallation in Suzuki reactions. This requires optimized ligands (e.g., SPhos or XPhos) to enhance catalytic turnover .
- Electronic Effects : The electron-withdrawing nitrile groups activate the benzene ring, increasing electrophilicity at the boronate sites. This can be quantified via Hammett substituent constants (σₚ ≈ +0.66 for CN groups) .
- Experimental Design : Compare coupling rates with non-cyano analogs (e.g., 2,5-bis-boronate benzene) using kinetic studies (GC-MS monitoring).
Advanced: How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved?
Methodological Answer:
- Data Triangulation : Cross-validate results using multiple techniques (XRD, DFT calculations, and IR spectroscopy). For example, B–O bond lengths in XRD may vary due to crystal packing; DFT (B3LYP/6-31G*) can model ideal geometries .
- Software Tools : Use SHELXL to refine occupancy ratios and thermal parameters. Check for twinning or disorder in the crystal lattice .
- Contradiction Analysis : If NMR and XRD data conflict (e.g., unexpected dihedral angles), consider dynamic effects (e.g., rotational barriers) via variable-temperature NMR .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Moisture Sensitivity : Store at –20°C under argon; use gloveboxes for weighing. Hydrolysis of boronate esters releases boric acid, requiring PPE (gloves, goggles) .
- Toxicity : Nitrile groups may release HCN under extreme conditions. Use fume hoods and avoid acidic environments.
- Spill Management : Neutralize with sand/sodium bicarbonate; avoid water to prevent exothermic reactions .
Advanced: How does solvent polarity impact the compound’s stability in catalytic systems?
Methodological Answer:
- Polar Protic Solvents (e.g., MeOH) : Accelerate boronate ester hydrolysis, reducing catalytic efficiency. Track degradation via ¹¹B NMR (appearance of B(OH)₃ at ~10 ppm) .
- Aprotic Solvents (e.g., THF, DMF) : Stabilize the compound but may coordinate Pd catalysts. Additives like TBAB (tetrabutylammonium bromide) improve solubility and reaction rates .
- Experimental Design : Conduct stability assays (HPLC) under varying solvent conditions (24–72 hrs) to identify optimal reaction media.
Advanced: What strategies resolve low yields in multi-step syntheses using this boronate?
Methodological Answer:
- Byproduct Analysis : Use LC-MS to identify common side products (e.g., deborylated intermediates or homo-coupled species). Adjust stoichiometry of B₂Pin₂ or Pd catalyst .
- Ligand Screening : Test bulky ligands (e.g., DavePhos) to suppress β-hydride elimination in alkyl coupling partners.
- Microwave Assistance : Reduce reaction times (e.g., 30 mins at 120°C vs. 12 hrs conventional heating) to minimize decomposition .
Basic: What are its applications in materials science?
Methodological Answer:
- Conjugated Polymers : As a monomer in Suzuki polycondensation to synthesize electron-deficient polymers for OLEDs or OFETs. Characterize via GPC (Mw > 50 kDa) and UV-Vis (λₐₜₛ ~450 nm) .
- COF Synthesis : Use in boronate ester-linked covalent organic frameworks (COFs). Monitor crystallinity via PXRD and surface area via BET analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
